molecular formula C15H28N2O3 B2978879 tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate CAS No. 1286275-29-3

tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate

Cat. No.: B2978879
CAS No.: 1286275-29-3
M. Wt: 284.4
InChI Key: NRIIQANWEGJLNW-HAQNSBGRSA-N
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Description

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate** is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, an isobutyramido group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Cyclohexylcarbamate Core:

    Introduction of the Isobutyramido Group:

    Attachment of the tert-Butyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation products include oxo derivatives.
  • Reduction products include alcohols or amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Serves as a protecting group in multi-step organic syntheses.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activity, or interference with protein-protein interactions.

Comparison with Similar Compounds

  • tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate
  • tert-Butyl (trans-4-hydroxy-1-phenylcyclohexyl)carbamate
  • tert-Butyl (trans-4-hydroxy-1-ethylcyclohexyl)carbamate

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the cyclohexyl ring. These variations can significantly impact the compound’s reactivity and interaction with biological targets.
  • Reactivity: tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate may exhibit unique reactivity patterns due to the presence of the isobutyramido group, which can influence its chemical behavior compared to similar compounds.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[4-(2-methylpropanoylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-10(2)13(18)16-11-6-8-12(9-7-11)17-14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIQANWEGJLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119880
Record name Carbamic acid, N-[trans-4-[(2-methyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-29-3
Record name Carbamic acid, N-[trans-4-[(2-methyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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